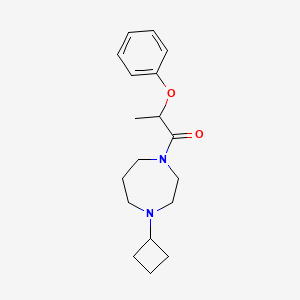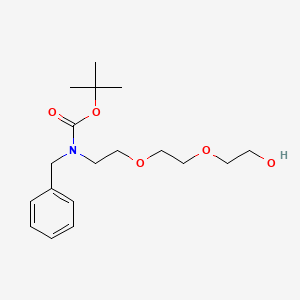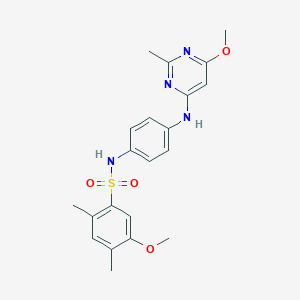
1-(4-Cyclobutyl-1,4-diazepan-1-yl)-2-phenoxypropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Cyclobutyl-1,4-diazepan-1-yl)-2-phenoxypropan-1-one, also known as CPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPP is a synthetic compound that belongs to the class of diazepines and has been found to exhibit anxiolytic and sedative effects.
Scientific Research Applications
Synthesis and Pharmacological Applications
1-(4-Cyclobutyl-1,4-diazepan-1-yl)-2-phenoxypropan-1-one has been utilized in the synthesis of histamine H(3) receptor antagonists. The compound's synthesis involves complex chemical processes aimed at optimizing stereoselectivity and cost-effectiveness. One notable method includes the inversion of stereogenic centers from naturally occurring trans-4-hydroxy-L-proline, desymmetrization of homopiperazine, and a nonextractive workup for key intermediates, highlighting its importance in the development of pharmacologically active agents (Pippel et al., 2010).
Chemical Transformation and Derivative Synthesis
The compound has also been involved in the exploration of chemical transformations, leading to the creation of novel structures. For example, its structure has similarities with compounds that undergo cycloadditions, forming diverse scaffolds such as furan-2(5H)-one and caprolactam structures linked through an aminopropane tether. These transformations are crucial for the synthesis of complex organic molecules with potential applications in medicinal chemistry and material science (Trofimov et al., 2017).
Methodological Innovations in Organic Synthesis
Research on 1-(4-Cyclobutyl-1,4-diazepan-1-yl)-2-phenoxypropan-1-one has led to methodological advancements in organic synthesis. For instance, a novel approach for synthesizing tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine-3-yl-2-methylpropanamide derivatives was developed, showcasing an efficient method for the synthesis of benzo[b][1,5]diazepine derivatives without the need for catalysts or activation. This methodology opens new avenues for the synthesis of compounds with closely related ring systems that possess a broad spectrum of biological activities (Shaabani et al., 2009).
Catalysis and Reaction Mechanisms
The compound's framework has been instrumental in studying catalysis and reaction mechanisms. For instance, investigations into the chemoselectivity of reactions involving similar structures have provided insights into the formation of various derivatives under specific conditions, contributing to the fundamental understanding of reaction pathways and the development of selective synthetic strategies (Zhang & Xu, 2013).
properties
IUPAC Name |
1-(4-cyclobutyl-1,4-diazepan-1-yl)-2-phenoxypropan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-15(22-17-9-3-2-4-10-17)18(21)20-12-6-11-19(13-14-20)16-7-5-8-16/h2-4,9-10,15-16H,5-8,11-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEDJQLUCOCYUEM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCN(CC1)C2CCC2)OC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-bromofuran-2-carboxamide](/img/structure/B2363802.png)
![3-amino-N-(4-chloro-2-methoxy-5-methylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2363803.png)
![5-(5-Bromothiophene-2-carbonyl)-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione](/img/structure/B2363804.png)
![[1-Methyl-3-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]methyl 4-cyanobenzoate](/img/structure/B2363806.png)

![N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2363811.png)





![N-(benzo[d]thiazol-6-yl)-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B2363820.png)